

"Fluorofenidone impurity 1-d3" certificate of analysis

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Compound of Interest

Compound Name: Fluorofenidone impurity 1-d3

Cat. No.: B12407843

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An in-depth analysis of a reference standard, such as **Fluorofenidone impurity 1-d3**, is critical for ensuring the accuracy and reliability of pharmaceutical research and quality control. A Certificate of Analysis (CoA) serves as the primary document providing a comprehensive summary of the identity, purity, and quality of a specific batch of the compound. This guide offers a detailed look into the typical data and methodologies presented in a CoA for this particular impurity, tailored for researchers, scientists, and drug development professionals.

Certificate of Analysis: Fluorofenidone Impurity 1-d3

Below is a summary of representative analytical data for a batch of **Fluorofenidone impurity 1-d3**.

Product Information

Parameter	Value
Product Name	Fluorofenidone impurity 1-d3
Catalog Number	FI-1D3-001
Batch Number	B02-X42
CAS Number	N/A
Molecular Formula	C ₁₃ H ₁₀ D ₃ F ₂ NO

| Molecular Weight | 238.26 g/mol |

Physical and Chemical Properties

Test	Specification	Result
Appearance	White to Off-White Solid	Conforms
Solubility	Soluble in DMSO, Methanol	Conforms
Water Content (Karl Fischer)	≤ 0.5%	0.12%

| Residual Solvents (GC-HS) | Meets USP <467> Requirements | Conforms |

Analytical Data: Purity and Identification

Analysis Method	Result
Purity (HPLC, 254 nm)	99.85%
Mass Spectrometry (ESI+)	m/z 239.27 [M+H] ⁺
¹ H-NMR	Conforms to Structure

| Isotopic Purity (Mass Spec) | ≥ 99% Deuterated |

Experimental Protocols

The following sections detail the methodologies used to obtain the data presented in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18, 4.6 x 150 mm, 3.5 μm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:

Time (min)	%B
0.0	10
20.0	90
25.0	90
25.1	10

| 30.0 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Detector Wavelength: 254 nm.
- Sample Preparation: The sample was accurately weighed and dissolved in methanol to a final concentration of 0.5 mg/mL.
- Purity Calculation: The area percentage of the principal peak relative to the total peak area was calculated.

Mass Spectrometry (MS) for Identity Confirmation

- Instrumentation: Waters Xevo G2-XS QToF or equivalent.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Mass Analyzer: Quadrupole Time-of-Flight (QToF).
- Scan Range: 50 - 800 m/z.

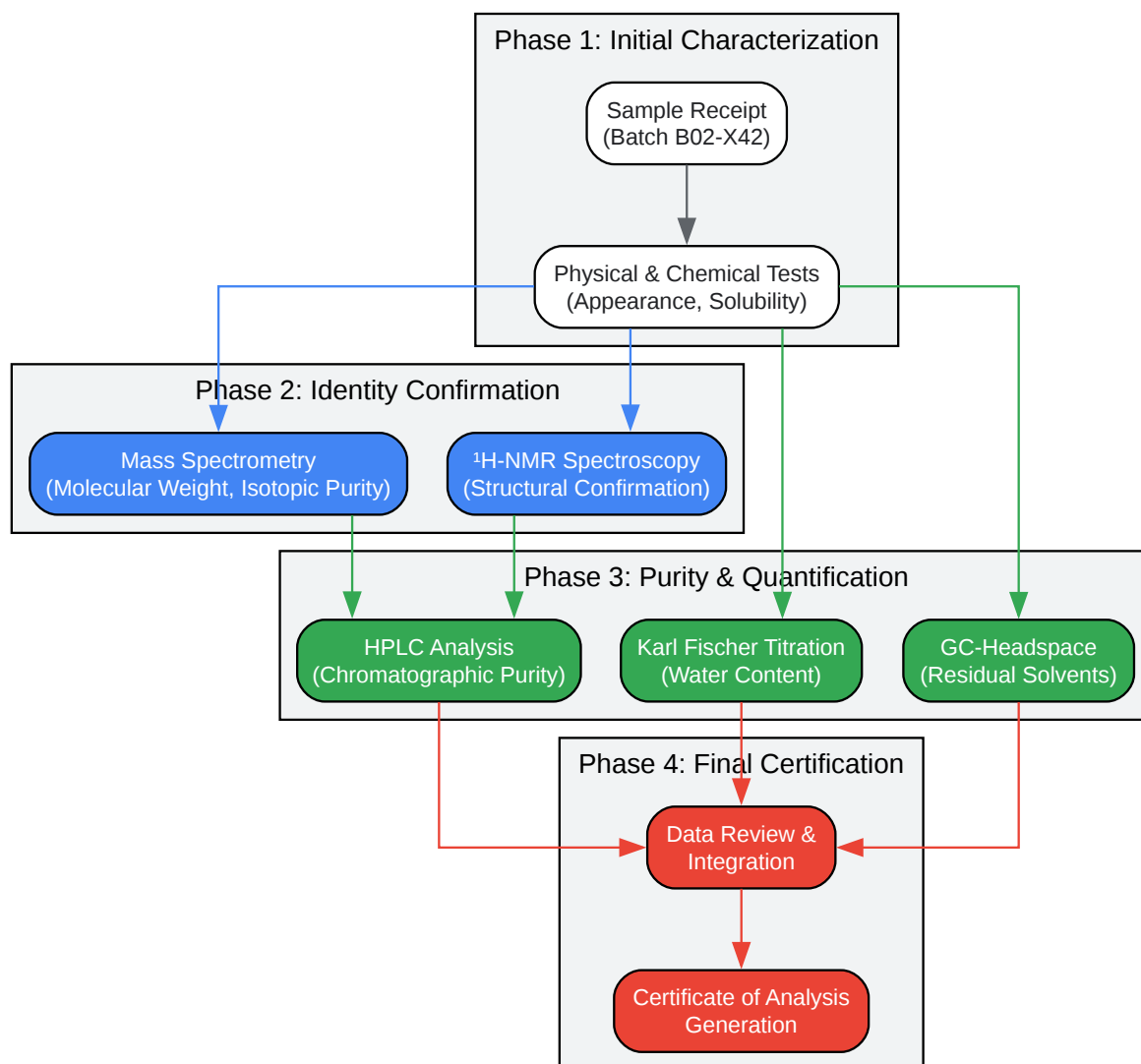
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Sample Infusion: The sample, prepared at 0.1 mg/mL in methanol, was directly infused into the source at a rate of 10 μ L/min. The resulting mass-to-charge ratio (m/z) was compared against the theoretical value for the protonated molecule $[M+H]^+$.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

- Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO- d_6).
- Nucleus: 1H (Proton).
- Temperature: 25 °C.
- Methodology: A sample of approximately 5-10 mg was dissolved in 0.7 mL of DMSO- d_6 . The resulting spectrum was analyzed for chemical shifts, multiplicities, and integrations, which were then compared with the expected pattern for the **Fluorofenidone impurity 1-d3** structure to confirm its identity.

Analytical Workflow and Data Integration

The certification of a chemical reference standard is a multi-step process that ensures the material's identity, purity, and overall quality. The workflow integrates data from orthogonal analytical techniques to provide a comprehensive characterization.



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Caption: Workflow for the analysis and certification of a chemical reference standard.

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